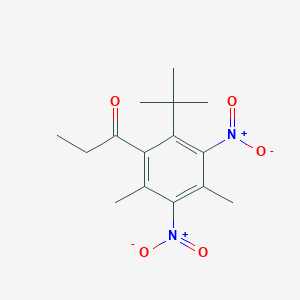
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one is an organic compound known for its unique structural properties and applications It is characterized by the presence of tert-butyl, dimethyl, and dinitrophenyl groups attached to a propanone backbone
Preparation Methods
The synthesis of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the nitration of 2-tert-butyl-4,6-dimethylphenol to introduce nitro groups at the 3 and 5 positions. This is followed by the Friedel-Crafts acylation reaction using propanoyl chloride to attach the propanone group. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Solvents like tetrahydrofuran (THF) and toluene are commonly used in these processes .
Chemical Reactions Analysis
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one can be compared with other similar compounds, such as:
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: This compound shares a similar structural framework but differs in the position and type of functional groups attached to the aromatic ring.
2,6-Dimethyl-3,5-dinitro-4-tert-butylacetophenone: Another structurally related compound with variations in the substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
99758-53-9 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
1-(2-tert-butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one |
InChI |
InChI=1S/C15H20N2O5/c1-7-10(18)11-8(2)13(16(19)20)9(3)14(17(21)22)12(11)15(4,5)6/h7H2,1-6H3 |
InChI Key |
WZIXECDFSZQVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C(=C1C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















